Ethyl 9-methyl-8-oxodecanoate Ethyl 9-methyl-8-oxodecanoate
Brand Name: Vulcanchem
CAS No.: 898777-09-8
VCID: VC2303270
InChI: InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3
SMILES: CCOC(=O)CCCCCCC(=O)C(C)C
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol

Ethyl 9-methyl-8-oxodecanoate

CAS No.: 898777-09-8

Cat. No.: VC2303270

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 9-methyl-8-oxodecanoate - 898777-09-8

CAS No. 898777-09-8
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name ethyl 9-methyl-8-oxodecanoate
Standard InChI InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3
Standard InChI Key GAJVFLNMHKOQTE-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C(C)C
Canonical SMILES CCOC(=O)CCCCCCC(=O)C(C)C

Chemical Structure and Properties

Ethyl 9-methyl-8-oxodecanoate (CAS: 898777-09-8) is characterized by its unique molecular structure containing both an ester group and a ketone functionality. The compound features a decanoate backbone with a methyl branch at the ninth carbon position and a ketone group at the eighth position.

Basic Identification Data

Table 1: Key Identification Parameters of Ethyl 9-methyl-8-oxodecanoate

ParameterValue
CAS Number898777-09-8
IUPAC Nameethyl 9-methyl-8-oxodecanoate
Molecular FormulaC₁₃H₂₄O₃
Molecular Weight228.33 g/mol
Physical StateColorless liquid
Standard Purity97%

Structural Representation

The compound can be represented by the SMILES notation: CCOC(=O)CCCCCCC(=O)C(C)C, which encodes its structural arrangement . The molecule consists of a linear chain with a terminal ethyl ester group, a ketone group at the eighth carbon, and a methyl branch at the ninth carbon position. This structure confers specific reactivity and physical properties that distinguish it from similar compounds.

Chemical Identifiers

Table 2: Chemical Identifiers for Ethyl 9-methyl-8-oxodecanoate

Identifier TypeValue
InChIInChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3
InChIKeyGAJVFLNMHKOQTE-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CCCCCCC(=O)C(C)C
PubChem Compound ID24727487

The ester group and ketone functionalities in the molecule are key to its chemical reactivity and potential applications in organic synthesis and biological studies .

Chemical Reactions

Based on its structural features, Ethyl 9-methyl-8-oxodecanoate can participate in various chemical reactions, particularly through its ester and ketone functional groups.

Reactions at the Ketone Group

The ketone functionality at C8 can undergo typical carbonyl reactions:

  • Reduction to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride

  • Formation of oximes, hydrazones, or semicarbazones through condensation with appropriate nucleophiles

  • Aldol-type reactions at the α-position

  • Wittig reactions to form alkenes

Reactions at the Ester Group

The ethyl ester moiety can participate in:

  • Hydrolysis to yield 9-methyl-8-oxodecanoic acid

  • Transesterification with other alcohols

  • Reduction to the corresponding alcohol

  • Amidation to form the corresponding amide

These reaction pathways make Ethyl 9-methyl-8-oxodecanoate a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules with applications in medicinal chemistry and material science.

Comparative Analysis with Analogous Compounds

Ethyl 9-methyl-8-oxodecanoate shares structural similarities with several other oxodecanoate derivatives, which helps in understanding its properties and potential applications.

Structural Comparison with Related Compounds

Table 3: Comparison of Ethyl 9-methyl-8-oxodecanoate with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 9-methyl-8-oxodecanoate898777-09-8C₁₃H₂₄O₃228.33Reference compound
Ethyl 9,9-dimethyl-8-oxodecanoate898776-45-9C₁₄H₂₆O₃242.35Additional methyl group at C9
Ethyl 8-oxodecanoate105906-29-4C₁₂H₂₂O₃214.30No methyl group at C9
Methyl 8-ethyl-9-oxodecanoate-C₁₃H₂₄O₃228.33Positional isomer with oxo group at C9
9-Methyl-8-oxodecanoic acid59210-10-5C₁₁H₂₀O₃200.27Carboxylic acid instead of ethyl ester

This comparative analysis highlights how subtle structural differences can influence the physical properties and reactivity patterns of these compounds .

Applications in Research and Industry

Based on its structural features and the known applications of similar compounds, Ethyl 9-methyl-8-oxodecanoate may find utility in various research and industrial applications.

Chemical Synthesis Applications

As an intermediate in organic synthesis, the compound could serve as a building block for:

  • Pharmaceutical precursors

  • Specialty chemicals

  • Advanced materials

  • Fragrance and flavor ingredients

Analytical Chemistry Applications

In analytical chemistry, Ethyl 9-methyl-8-oxodecanoate might serve as:

  • A standard for chromatographic analyses

  • A reference compound for mass spectrometry

  • A model compound for studying ketone and ester reactivity

Research Gaps and Future Directions

The literature review reveals several research gaps and potential future directions for studies involving Ethyl 9-methyl-8-oxodecanoate.

Synthesis Optimization

Further research could focus on optimizing synthesis routes to improve yield and purity, potentially exploring:

  • Green chemistry approaches

  • Catalyst optimization

  • Flow chemistry methodologies

  • Enzymatic synthesis routes

Biological Activity Characterization

Comprehensive studies on the biological activities of Ethyl 9-methyl-8-oxodecanoate are needed, including:

  • Antimicrobial assays against various pathogens

  • Antioxidant activity measurements

  • Toxicity profiling

  • Enzyme inhibition studies

Structure-Property Relationships

Detailed investigations into how structural modifications affect properties and activities would be valuable:

  • Comparison of activities across a series of oxodecanoate derivatives

  • Computational modeling of structure-activity relationships

  • Investigation of the impact of stereochemistry at C9

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